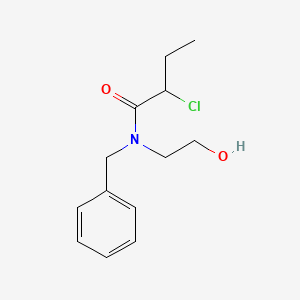

![molecular formula C12H13N3O2 B1479048 5-(4-aminofenil)tetrahidropirrolo[3,4-c]pirrol-1,3(2H,3aH)-diona CAS No. 2098001-44-4](/img/structure/B1479048.png)

5-(4-aminofenil)tetrahidropirrolo[3,4-c]pirrol-1,3(2H,3aH)-diona

Descripción general

Descripción

Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. Notably, it can be synthesized via the reaction of 1-(2-aminophenyl)pyrrole with aromatic or heteroaromatic aldehydes in ethanol, catalyzed by acetic acid. The resulting product is 4,5-dihydropyrrolo[1,2-a]quinoxalines .

Another approach involves controlling reagent and product individuality through thin-layer chromatography (TLC) using eluents such as methanol, chloroform, and their mixtures .

Aplicaciones Científicas De Investigación

Eficacia insecticida

Los derivados de pirrol, incluyendo “5-(4-aminofenil)tetrahidropirrolo[3,4-c]pirrol-1,3(2H,3aH)-diona”, se ha encontrado que exhiben actividad insecticida . Se han evaluado contra varias especies que infestan productos almacenados, como el gorgojo del arroz, el gorgojo menor de los granos, el escarabajo de la harina confundido y la polilla de la harina mediterránea . Se encontró que los derivados eran efectivos a diferentes dosis e intervalos de exposición .

Protectores de granos

Se ha encontrado que varios derivados de pirrol son cada vez más efectivos como protectores de granos . Se han probado contra plagas como el escarabajo de la harina confundido y la polilla de la harina mediterránea bajo diferentes condiciones bióticas y abióticas .

Síntesis de hexahidropirrolo polifuncional

Se desarrolló un nuevo enfoque sintético para hexahidropirrolos [3,4- b ]pirrolos polifuncionales basado en la ciclización de N-arilbromomaleimidas con ésteres de ácido aminocrotónico . Esto podría ser potencialmente una nueva aplicación para “this compound”.

Mecanismo De Acción

Target of Action

Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis .

Mode of Action

The compound interacts with its targets through a process of selective coupling . This interaction results in the formation of a new donor-acceptor covalent organic framework with a wide absorption range . The compound’s thiophene functional group is accurately introduced into the electron acceptor units, extending its spectral absorption capacity and endowing them with two-photon and three-photon absorption effects .

Biochemical Pathways

The compound affects the pathway of photocatalytic activity. It enhances the utilization rate of sunlight, which is crucial for photocatalysis . The compound’s interaction with its targets leads to high photocatalytic conversion and selectivity .

Result of Action

The result of the compound’s action is the formation of a new covalent organic framework that efficiently utilizes solar spectra for photocatalysis . The compound shows high photocatalytic conversion of 99% and selectivity of 98% in 20 minutes . It also exhibits the universality of photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of sunlight is crucial for the compound’s photocatalytic activity .

Análisis Bioquímico

Biochemical Properties

5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in the synthesis of covalent organic frameworks (COFs), enhancing their photocatalytic activity . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the photocatalytic activity in cells, leading to changes in cellular metabolism and energy production . Additionally, its interaction with cellular proteins can lead to alterations in gene expression, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to enzymes involved in photocatalytic reactions can enhance their activity, leading to increased conversion efficiency . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in laboratory settings are significant. Over time, the stability and degradation of the compound can impact its effectiveness. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its role in photocatalytic reactions involves the modulation of metabolic pathways related to energy production and utilization . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall effectiveness in biochemical processes.

Propiedades

IUPAC Name |

5-(4-aminophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-7-1-3-8(4-2-7)15-5-9-10(6-15)12(17)14-11(9)16/h1-4,9-10H,5-6,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHQKKMWTXFJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1C3=CC=C(C=C3)N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

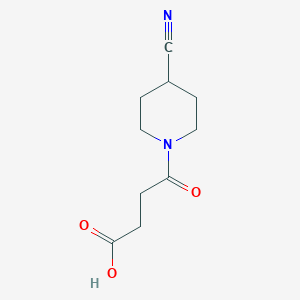

![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)

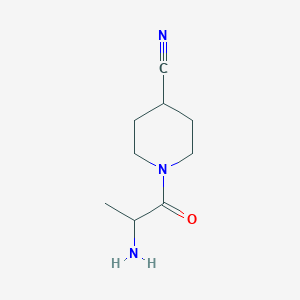

![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478968.png)

![2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478969.png)

![5-prolyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478973.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)

![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)

![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)

![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)